molecular formula C19H20BrNO B5783035 4-benzyl-1-(4-bromobenzoyl)piperidine

4-benzyl-1-(4-bromobenzoyl)piperidine

Cat. No. B5783035
M. Wt: 358.3 g/mol
InChI Key: DVZAJQMGDDQZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(4-bromobenzoyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative, and it has been studied extensively for its ability to interact with various biological targets.

Scientific Research Applications

4-benzyl-1-(4-bromobenzoyl)piperidine has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to have anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing the accumulation of amyloid-beta protein in the brain, which is a hallmark of Alzheimer's disease. Additionally, this compound has been found to have dopaminergic activity, which makes it a potential therapeutic agent for Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(4-bromobenzoyl)piperidine involves its ability to interact with various biological targets such as enzymes and receptors. This compound has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to interact with dopamine receptors, which can improve dopaminergic activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-(4-bromobenzoyl)piperidine are dependent on the specific biological target it interacts with. For example, when this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, it can increase the levels of acetylcholine in the brain, which can improve cognitive function. When this compound interacts with dopamine receptors, it can improve dopaminergic activity in the brain, which can improve motor function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-1-(4-bromobenzoyl)piperidine in lab experiments is its ability to interact with various biological targets, which makes it a versatile compound for studying different diseases and biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 4-benzyl-1-(4-bromobenzoyl)piperidine. One direction is to study its potential therapeutic applications in other diseases such as Huntington's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail, including its interactions with specific biological targets. Additionally, future research can focus on developing more efficient synthesis methods for this compound to improve its availability for research purposes.

Synthesis Methods

The synthesis of 4-benzyl-1-(4-bromobenzoyl)piperidine involves the reaction between 4-bromobenzoyl chloride and benzylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain a pure compound.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZAJQMGDDQZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-(4-bromobenzoyl)piperidine

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